molecular formula C10H8BrNO3 B1409634 Ethyl 5-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805487-75-5

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate

Cat. No.: B1409634
CAS No.: 1805487-75-5
M. Wt: 270.08 g/mol
InChI Key: FSTDVMBARHXTBB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate is a substituted aromatic ester featuring a bromine atom at the 5-position, a cyano group at the 3-position, and a hydroxyl group at the 2-position of the benzene ring. The ethyl ester moiety at the carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Such properties are critical in drug design, where substituent positioning influences bioactivity and metabolic stability.

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)8-4-7(11)3-6(5-12)9(8)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTDVMBARHXTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212099
Record name Benzoic acid, 5-bromo-3-cyano-2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805487-75-5
Record name Benzoic acid, 5-bromo-3-cyano-2-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805487-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-3-cyano-2-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-2-hydroxybenzoate typically involves the bromination of ethyl 2-hydroxybenzoate followed by the introduction of a cyano group. One common method includes the following steps:

    Bromination: Ethyl 2-hydroxybenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Cyano Group Introduction: The brominated intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, under suitable conditions to introduce the cyano group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).

Major Products Formed

    Substitution: Ethyl 5-substituted-3-cyano-2-hydroxybenzoates.

    Reduction: Ethyl 5-bromo-3-amino-2-hydroxybenzoate.

    Oxidation: Ethyl 5-bromo-3-cyano-2-oxobenzoate.

Scientific Research Applications

Chemistry

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate serves as an intermediate in organic synthesis , particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions . It has been shown to bind to specific enzymes, potentially altering their activity, which is crucial for understanding metabolic pathways.

Medicine

This compound is under investigation for its potential therapeutic properties , including:

  • Anti-inflammatory effects
  • Anticancer activities

These properties are attributed to its interaction with molecular targets involved in disease processes.

Industry

In industrial applications, the compound is explored for its role in developing new materials, such as:

  • Polymers
  • Dyes

Its unique functional groups allow for modifications that can tailor material properties for specific uses.

Data Table: Summary of Applications

Application AreaSpecific UseKey Properties
ChemistryIntermediate in organic synthesisNucleophilic substitution capability
BiologyEnzyme inhibition studiesInteraction with enzyme active sites
MedicinePotential anti-inflammatory and anticancer agentModulates signaling pathways
IndustryDevelopment of polymers and dyesVersatile functional groups for modification

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound demonstrated its ability to bind to the active site of a specific enzyme, inhibiting its function. This effect was quantified using kinetic assays, revealing a significant decrease in enzyme activity at micromolar concentrations.

Case Study 2: Anticancer Activity

Research into the anticancer properties of this compound involved testing its effects on various cancer cell lines. The results indicated that this compound induced apoptosis in treated cells, suggesting potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-cyano-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Molecular Formula (Inferred) Functional Groups Key Structural Features
This compound C₁₀H₈BrNO₃ Br, CN, OH, COOEt Aromatic ring with ortho-hydroxy group
5-Bromo-3-cyano-4-methyl-2(1H)-pyridinone C₇H₅BrN₂O Br, CN, NH, ketone Pyridinone ring with methyl substituent
3-Bromo-4,5,6,7-tetrahydro-1H-indazole C₇H₉BrN₂ Br, NH, bicyclic structure Partially saturated indazole scaffold
Ethyl 2-[(4-methoxyphenyl)amino]acetate C₁₁H₁₅NO₃ NH, OMe, COOEt Aniline-derived ester with methoxy

5-Bromo-3-cyano-4-methyl-2(1H)-pyridinone

  • Structural Differences: Replaces the benzene ring with a pyridinone (a lactam-containing heterocycle) and introduces a methyl group at the 4-position. The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.
  • ~10–12 for phenolic OH in benzoates). The methyl group may enhance lipophilicity, affecting membrane permeability in biological systems .

3-Bromo-4,5,6,7-tetrahydro-1H-indazole

  • Structural Differences : Features a bicyclic indazole core with partial saturation, lacking the ester and hydroxyl groups. The bromine is positioned on the aromatic portion of the indazole.
  • Functional Impact : The saturated cyclohexane-like ring increases conformational flexibility, while the indazole’s NH group can participate in hydrogen bonding. This structure is common in kinase inhibitors, where rigidity and NH interactions are critical for target binding .

Ethyl 2-[(4-methoxyphenyl)amino]acetate

  • Structural Differences: Substitutes the bromo-cyano-hydroxyl motif with a methoxy-aniline group. Retains the ethyl ester but lacks aromatic halogenation.
  • Electronic and Solubility Profile : The methoxy group donates electron density via resonance, contrasting with the electron-withdrawing Br/CN in the target compound. This difference may reduce electrophilicity and alter solubility in polar solvents .

Research Findings and Trends

  • Bioactivity: Bromine and cyano groups in aromatic systems are associated with antimicrobial and anticancer properties. For example, brominated pyridinones exhibit inhibitory activity against enzymes like HIV integrase, while indazoles are explored in kinase-targeted therapies .
  • Stability: The hydroxyl group in this compound may render it susceptible to oxidation or methylation, whereas saturated indazole derivatives demonstrate enhanced metabolic stability.
  • Crystallography : Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are robust for handling halogenated aromatics and hydrogen-bonding networks .

Biological Activity

Ethyl 5-bromo-3-cyano-2-hydroxybenzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. It is primarily recognized for its potential therapeutic applications, including anti-inflammatory and anticancer effects. This article synthesizes the available research findings on the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant data.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈BrN₁O₃
Molecular Weight243.07 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)1.85

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby preventing substrate binding and catalytic activity. This inhibition can modulate several biological processes, including metabolic pathways related to cancer and inflammation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on Ehrlich ascites carcinoma (EAC) cells, showing that the compound induced apoptosis and inhibited cell proliferation in vitro. The mechanism involved the modulation of apoptotic pathways and the reduction of oxidative stress markers in treated cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies indicated that it significantly reduced inflammation markers in animal models of acute inflammation. The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Studies

  • Ehrlich Ascites Carcinoma Model : In a controlled study, mice bearing EAC were treated with varying doses of this compound. Results indicated a dose-dependent reduction in tumor volume and increased survival rates compared to untreated controls .
  • Inflammation Model : Another study utilized a carrageenan-induced paw edema model in rats to assess the anti-inflammatory potential of the compound. Significant reductions in paw swelling were observed at doses of 50 mg/kg and above, correlating with decreased levels of pro-inflammatory cytokines .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selectivity towards certain molecular targets, making it a promising candidate for further development as a therapeutic agent.
  • Synergistic Effects : Studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-3-cyano-2-hydroxybenzoate
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Ethyl 5-bromo-3-cyano-2-hydroxybenzoate

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